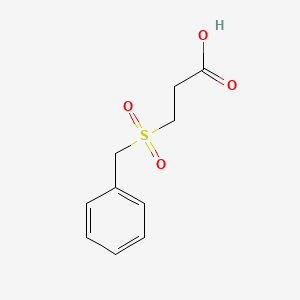

3-Phenylmethanesulfonyl-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Proteomics Research

“3-Phenylmethanesulfonyl-propionic acid” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions.

Production of Biodegradable Plastics

One of the significant applications of 3-Hydroxypropionic acid (3-HP), which can be derived from “3-Phenylmethanesulfonyl-propionic acid”, is its polymerization to yield poly (3-hydroxypropionate) (P-3HP) . P-3HP is a biodegradable plastic and is one of the widely studied substitutes for petrochemical plastics .

Chemical Synthesis

3-HP is an important bulk chemical with a wide range of applications in chemical synthesis . It contains two reactive groups—hydroxyl and carboxyl—which makes it a versatile compound in various chemical reactions .

Production of Acrylic Acid

3-HP can undergo redox reactions to produce acrylic acid . Acrylic acid is widely used in the production of adhesives, plastic packaging, fibers, and cleaning agents .

Production of 1,3-Propanediol (1,3-PDO)

Another product that can be derived from 3-HP through redox reactions is 1,3-propanediol (1,3-PDO) . 1,3-PDO is used in the manufacture of polytrimethylene terephthalate (PTT) used in carpets, textiles, and films .

Production of Malonic Acid

3-HP can also be converted into malonic acid , which is used in the manufacture of specialty polymers, pharmaceuticals, and electronic chemicals .

Cultivation of Propionic Acid-Producing Bacteria

The cultivation of propionic acid-producing bacteria (PAB) in the presence of lactic acid bacteria (LAB) is a typical application for propionic acid production . Propionic acid has wide applications in food preservation and animal feed as a mold inhibitor .

Production of Acrylamide and Acrylonitrile

3-HP can also be used to produce acrylamide and acrylonitrile , which are used in the production of plastics, synthetic rubbers, and fibers .

Mechanism of Action

Target of Action

The primary targets of 3-Phenylmethanesulfonyl-propionic acid are Aspartate aminotransferase , Aromatic-amino-acid aminotransferase , and Aminotransferase . These enzymes play a crucial role in amino acid metabolism.

Mode of Action

It has been shown to interact with its targets and cause changes in their activity . For instance, it has been suggested that 3-Phenylmethanesulfonyl-propionic acid may inhibit the activity of Foxo3, a transcription factor involved in protein degradation .

Biochemical Pathways

3-Phenylmethanesulfonyl-propionic acid affects several biochemical pathways. It has been shown to reduce NAD+ synthesis, which subsequently suppresses the tricarboxylic acid cycle and the mRNA expression of SIRT1/3 . This leads to an increase in the acetylation of total protein and Foxo3 .

Pharmacokinetics

It is known that the compound is a small molecule with a molecular weight of 22826 , which could influence its bioavailability.

Result of Action

The action of 3-Phenylmethanesulfonyl-propionic acid results in several molecular and cellular effects. It has been demonstrated to promote muscle mass increase and myotube hypertrophy both in vivo and in vitro . Furthermore, it effectively inhibits protein degradation and promotes protein acetylation in C2C12 and chick embryo primary skeletal muscle myotubes .

Action Environment

The action, efficacy, and stability of 3-Phenylmethanesulfonyl-propionic acid can be influenced by various environmental factors. For instance, microorganisms encounter acid stress during multiple bioprocesses . The damage caused by acidic environments is mitigated through the maintenance of pH homeostasis, cell membrane integrity and fluidity, metabolic regulation, and macromolecule repair . These factors could potentially influence the action of 3-Phenylmethanesulfonyl-propionic acid.

properties

IUPAC Name |

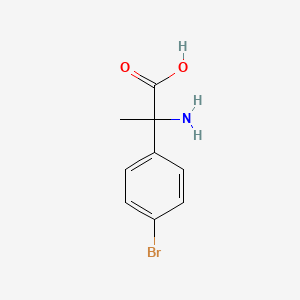

3-benzylsulfonylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c11-10(12)6-7-15(13,14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVJEQSCVWZYQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390387 |

Source

|

| Record name | 3-Phenylmethanesulfonyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylmethanesulfonyl-propionic acid | |

CAS RN |

90396-02-4 |

Source

|

| Record name | 3-Phenylmethanesulfonyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1274619.png)